Tranylcypromine

Description

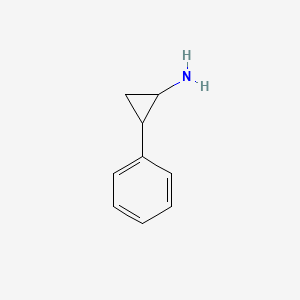

Structure

3D Structure

Properties

IUPAC Name |

2-phenylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELCINSCMGFISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859306 | |

| Record name | 2-Phenylcyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

79-80 °C @ 1.5-1.6 mm Hg | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | Tranylcypromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

155-09-9, 54-97-7 | |

| Record name | Tranylcypromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tranylcypromine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylcyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tranylcypromine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenylcyclopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79-80 °C at 1.50E+00 mm Hg, MP: 164-166 °C /Hydrochloride/ | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | Tranylcypromine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00752 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |

| Record name | TRANYLCYPROMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Beyond the Monoamines: An In-depth Technical Guide to the Non-Canonical Mechanisms of Tranylcypromine

For Immediate Release

[City, State] – [Date] – Long recognized for its potent, irreversible inhibition of monoamine oxidase (MAO), the antidepressant tranylcypromine (B92988) (TCP) is now understood to possess a range of pharmacological activities that extend well beyond its classical mechanism. This guide provides a comprehensive technical overview of these non-MAO-related actions, offering researchers, scientists, and drug development professionals a detailed resource on the multifaceted pharmacology of this complex molecule. The following sections delineate the key molecular targets, associated signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to the study of this compound's mechanism of action beyond MAO inhibition.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

A primary non-canonical target of this compound is Lysine-Specific Demethylase 1 (LSD1), a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme crucial for epigenetic regulation. This compound acts as an irreversible, mechanism-based inactivator of LSD1.[1] This activity is of significant interest in the context of oncology, as LSD1 is frequently overexpressed in various cancers, where it plays a role in tumor progression by demethylating histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[2]

Mechanism of LSD1 Inactivation

This compound's inhibition of LSD1 involves the formation of a covalent adduct with the FAD cofactor within the enzyme's active site. This process effectively inactivates the enzyme, preventing it from carrying out its demethylase function.

Signaling Pathway: LSD1-Mediated Gene Regulation

LSD1 primarily functions to remove methyl groups from mono- and di-methylated H3K4 (H3K4me1/2) and H3K9 (H3K9me1/2). Demethylation of H3K4, a mark associated with active transcription, leads to transcriptional repression. Conversely, demethylation of H3K9, a repressive mark, can lead to transcriptional activation. By inhibiting LSD1, this compound prevents these demethylation events, leading to an accumulation of methylated histones and subsequent alterations in gene expression. This can result in the re-expression of silenced tumor suppressor genes.

Interaction with Neurotransmitter Transporters and Receptors

While its primary antidepressant effect is attributed to MAO inhibition, this compound also interacts with monoamine transporters and receptors, albeit with lower potency.

Norepinephrine (B1679862) and Dopamine (B1211576) Transporters

At higher therapeutic doses, this compound can act as a norepinephrine reuptake inhibitor.[1] It also exhibits weak dopamine releasing activity.[1] However, specific and consistent high-affinity binding data (Ki or IC50 values) for the norepinephrine transporter (NET) and the dopamine transporter (DAT) are not robustly reported in the literature, suggesting these are secondary and less potent mechanisms of action compared to its MAO and LSD1 inhibition.

Dopamine D2 and D3 Receptors

Studies have shown that chronic administration of this compound can lead to a decrease in the number of dopamine D2 receptors by approximately 11% after 14 days of treatment. This compound itself has a low affinity for the dopamine D3 receptor.

Modulation of the Endocannabinoid System

Emerging evidence suggests that this compound can modulate the endocannabinoid system. Chronic treatment has been shown to alter the density of cannabinoid CB1 receptors and the levels of endocannabinoids in a region-specific manner within the brain. These effects may contribute to its overall neuropsychopharmacological profile.

Inhibition of Cytochrome P450 Enzymes

This compound has been demonstrated to inhibit several cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions. Notably, it has been found to inhibit CYP46A1 at nanomolar concentrations.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for the non-MAO-related activities of this compound.

Table 1: Inhibition of LSD1 and CYPs by this compound

| Target | Parameter | Value | Reference |

| LSD1 | IC50 | < 2 µM | [1] |

| CYP2C19 | Ki | 32 µM | |

| CYP2C9 | Ki | 56 µM | |

| CYP2D6 | Ki | 367 µM | |

| CYP46A1 | Inhibition | Nanomolar concentrations | [1] |

Table 2: Effects on Dopamine Receptors and the Endocannabinoid System

| Target/System | Effect | Magnitude | Brain Region | Reference |

| Dopamine D2 Receptors | Decrease in number | ~11% | Not specified | |

| Cannabinoid CB1 Receptors | Increased density | - | Prefrontal Cortex, Hippocampus | |

| Anandamide (AEA) | Decreased levels | - | Prefrontal Cortex, Hippocampus, Hypothalamus | |

| 2-Arachidonoylglycerol (2-AG) | Increased levels | - | Prefrontal Cortex |

Experimental Protocols

LSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the demethylation of a biotinylated histone H3 peptide by LSD1.

-

Reagents and Materials:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3(1-21)K4me1 peptide substrate

-

Flavin adenine dinucleotide (FAD)

-

Europium cryptate-labeled anti-H3K4me0 antibody (donor fluorophore)

-

XL665-conjugated streptavidin (acceptor fluorophore)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.02% Triton X-100)

-

This compound and other test compounds

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

-

-

Procedure:

-

Pre-incubate a solution of the LSD1 enzyme with varying concentrations of this compound in assay buffer for 15 minutes on ice.

-

Initiate the enzymatic reaction by adding the biotinylated H3K4me1 peptide substrate and FAD.

-

Incubate the reaction mixture at room temperature for 60 minutes.

-

Stop the reaction by adding a detection mixture containing the Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition relative to a no-inhibitor control.

-

Determine IC50 values by fitting the data to a dose-response curve.

-

Experimental Workflow for Off-Target Identification

A general workflow for identifying off-target effects of a compound like this compound involves chemical proteomics approaches.

Conclusion

The pharmacological profile of this compound is considerably more complex than its historical classification as a simple MAO inhibitor would suggest. Its potent activity as an LSD1 inhibitor has opened new avenues for its therapeutic application, particularly in oncology. Furthermore, its interactions with neurotransmitter transporters, dopamine receptors, the endocannabinoid system, and CYP enzymes contribute to its overall effects and potential for drug-drug interactions. A thorough understanding of these non-canonical mechanisms is essential for the rational design of new drugs based on the this compound scaffold and for optimizing its clinical use. This guide provides a foundational resource for researchers dedicated to exploring the full therapeutic potential and molecular intricacies of this fascinating compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of Tranylcypromine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988), a potent monoamine oxidase (MAO) inhibitor, has a long history in the treatment of depressive disorders. Its unique cyclopropylamine (B47189) scaffold has also served as a foundational template for the development of a new generation of therapeutic agents, most notably inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and structure-activity relationships (SAR) of this compound and its analogs. Detailed experimental protocols for the synthesis of key intermediates and for the enzymatic assays used to evaluate these compounds are provided. Furthermore, this guide includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the development process for this important class of molecules.

Introduction: From Antidepressant to Anticancer Agent

This compound, chemically known as (±)-trans-2-phenylcyclopropyl-1-amine, was first synthesized in 1948 as an analog of amphetamine.[1] Its potent monoamine oxidase (MAO) inhibitory activity was discovered in 1959, leading to its approval as an antidepressant in the early 1960s.[1][2] this compound is a non-selective and irreversible inhibitor of both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[3][4] By inhibiting these enzymes, this compound increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant effects.[3]

More recently, the structural similarity between the flavin adenine (B156593) dinucleotide (FAD) cofactor binding site of MAO and Lysine-Specific Demethylase 1 (LSD1/KDM1A) has led to the discovery that this compound also inhibits LSD1.[5] LSD1 is a histone demethylase that plays a crucial role in regulating gene expression and is overexpressed in a variety of cancers.[5] This discovery has spurred a new wave of research focused on developing this compound analogs with enhanced potency and selectivity for LSD1 as potential anticancer therapeutics. Several of these analogs, such as ORY-1001 (iadademstat) and GSK2879552, have entered clinical trials for the treatment of various malignancies.[5][6]

This guide will delve into the core aspects of the discovery and synthesis of this compound analogs, providing researchers with the necessary information to navigate this exciting field of drug development.

Mechanism of Action: Dual Inhibition of MAO and LSD1

The therapeutic and research applications of this compound and its analogs stem from their ability to irreversibly inhibit two key FAD-dependent enzymes: monoamine oxidases and lysine-specific demethylase 1.

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamines.[7] Inhibition of these enzymes by this compound leads to an accumulation of neurotransmitters in the presynaptic neuron, resulting in increased neurotransmission. The irreversible nature of this inhibition is due to the formation of a covalent adduct between the cyclopropylamine moiety of this compound and the FAD cofactor of the enzyme.[5]

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that specifically removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a histone mark associated with active gene transcription. In some contexts, LSD1 can also demethylate H3K9me1/2. By inhibiting LSD1, this compound analogs can alter the epigenetic landscape of cancer cells, leading to the reactivation of tumor suppressor genes and the suppression of oncogenic pathways. The mechanism of inhibition is also covalent, involving the FAD cofactor.[5]

Synthesis of this compound and Its Analogs

The synthesis of the trans-2-phenylcyclopropylamine core is a key step in the preparation of this compound and its analogs. Several synthetic strategies have been developed, with a focus on controlling the stereochemistry of the cyclopropane (B1198618) ring.

General Synthetic Workflow

The development of novel this compound analogs typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental Protocols

A common starting material for the synthesis of this compound is trans-2-phenylcyclopropanecarboxylic acid. A general method for its synthesis is as follows:

-

Step 1: Cyclopropanation. Styrene is reacted with ethyl diazoacetate to yield a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate.[8]

-

Step 2: Isomerization. The mixture of esters is treated with a base, such as sodium ethoxide, to isomerize the cis-ester to the more stable trans-isomer.[8]

-

Step 3: Hydrolysis. The trans-ester is then hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification to yield trans-2-phenylcyclopropanecarboxylic acid.[8]

The carboxylic acid is then converted to the corresponding amine via a Curtius rearrangement.

-

Step 1: Acyl Azide (B81097) Formation. trans-2-Phenylcyclopropanecarboxylic acid is treated with a chlorinating agent, such as thionyl chloride, to form the acyl chloride. This is subsequently reacted with sodium azide to produce the acyl azide.[9]

-

Step 2: Rearrangement and Hydrolysis. The acyl azide is heated in a suitable solvent, causing it to undergo rearrangement to the isocyanate. The isocyanate is then hydrolyzed with acid to yield this compound.[9]

Enantiomerically pure analogs are often synthesized using asymmetric cyclopropanation reactions, followed by functional group manipulations.

-

Asymmetric Cyclopropanation. Styrenes can be reacted with diazoacetates in the presence of a chiral catalyst to selectively form one enantiomer of the cyclopropane ester.[10]

-

Subsequent Transformations. The resulting chiral ester can then be hydrolyzed and subjected to the Curtius rearrangement as described above to yield the enantiomerically pure amine.[10]

Structure-Activity Relationship (SAR) and Data Presentation

The development of this compound analogs has been guided by extensive SAR studies to optimize potency and selectivity for either MAO isoforms or LSD1.

SAR for MAO Inhibition

Substitutions on the phenyl ring of this compound can influence its potency and selectivity for MAO-A versus MAO-B. For example, 4-fluoro and 4-methoxy substitutions have been shown to increase the inhibitory effect on MAO-A compared to the parent compound.[11]

SAR for LSD1 Inhibition

For LSD1 inhibition, modifications have focused on both the phenyl ring and the amino group of this compound. Larger substituents on the phenyl ring are generally well-tolerated and can enhance potency.[12] N-alkylation of the amino group has also been a successful strategy to improve selectivity for LSD1 over the MAOs.[12]

Quantitative Data

The following tables summarize the inhibitory activities of this compound and some of its key analogs against MAO-A, MAO-B, and LSD1.

Table 1: Inhibitory Activity of this compound and Analogs against MAO-A and MAO-B

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |

| This compound | 2.3 | 0.95 | [13] |

| 4-Fluorothis compound | More potent than this compound | Similar to this compound | [11] |

| 4-Methoxythis compound | More potent than this compound | Similar to this compound | [11] |

Table 2: Inhibitory Activity of this compound Analogs against LSD1

| Compound | LSD1 IC50 (nM) | Selectivity over MAO-B | Reference |

| This compound | < 2000 | Low | [7] |

| ORY-1001 (Iadademstat) | < 20 | High | [14] |

| GSK2879552 | 17 | Good | [15] |

| Compound 29b | 11 | Good | [15] |

Key Experimental Protocols

Accurate assessment of the inhibitory activity of this compound analogs is crucial for their development. The following are standard protocols for in vitro enzyme inhibition assays.

MAO Inhibition Assay (Kynuramine Method)

This fluorometric assay is a common method for determining MAO-A and MAO-B inhibition.

-

Principle: Kynuramine (B1673886) is a non-fluorescent substrate that is oxidized by MAO to produce 4-hydroxyquinoline, a fluorescent product. The rate of fluorescence increase is proportional to MAO activity.

-

Reagents:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Test compounds and control inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B)

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well black plate, add the MAO enzyme solution.

-

Add the test compound dilutions and incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the kynuramine substrate solution.

-

Measure the increase in fluorescence over time using a plate reader (excitation ~320 nm, emission ~380 nm).

-

Calculate the percent inhibition and determine the IC50 value.[1][3]

-

LSD1 Inhibition Assay (Horseradish Peroxidase Coupled Method)

This is a widely used colorimetric or fluorometric assay for measuring LSD1 activity.

-

Principle: LSD1-mediated demethylation of a histone H3 peptide substrate produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ oxidizes a chromogenic or fluorogenic substrate (e.g., Amplex Red), leading to a detectable signal.

-

Reagents:

-

Recombinant human LSD1 enzyme

-

Biotinylated H3K4me2 peptide substrate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds

-

-

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the LSD1 enzyme.

-

Add the test compound dilutions and pre-incubate.

-

Initiate the reaction by adding the H3 peptide substrate.

-

Add the HRP and Amplex Red detection reagents.

-

Incubate and measure the absorbance or fluorescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.[16][17]

-

Conclusion

The journey of this compound from a repurposed amphetamine analog to a valuable therapeutic for depression, and now a scaffold for the development of novel anticancer agents, highlights the enduring importance of this unique chemical structure in medicinal chemistry. The ongoing exploration of this compound analogs continues to yield compounds with improved potency and selectivity for both MAO and LSD1, offering the potential for more effective and safer treatments for a range of diseases. This technical guide provides a solid foundation for researchers to understand the key aspects of the discovery and synthesis of these important molecules, and to contribute to the future development of this fascinating class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 4. researchgate.net [researchgate.net]

- 5. Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives [cjph.com.cn]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Enantioselective synthesis of this compound analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ring-substituted analogues of this compound as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of this compound-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. evotec.com [evotec.com]

- 14. selleckchem.com [selleckchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tranylcypromine: A Multifaceted Tool for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988) (TCP), a propylamine (B44156) derivative of amphetamine, is a well-established monoamine oxidase (MAO) inhibitor with a long history of clinical use as an antidepressant. Beyond its therapeutic applications, TCP has emerged as a powerful and versatile research tool in neuroscience. Its irreversible and non-selective inhibition of both MAO-A and MAO-B isoforms allows for robust and sustained elevation of key monoamine neurotransmitters, providing a valuable model for studying the roles of serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576) in various physiological and pathological processes. Furthermore, the discovery of its "off-target" effects, most notably the inhibition of lysine-specific demethylase 1 (LSD1), has opened new avenues for investigating epigenetic regulation in neuronal function and disease. This technical guide provides an in-depth overview of this compound's core mechanisms, summarizes key quantitative data, presents detailed experimental protocols for its use in preclinical research, and visualizes its impact on critical signaling pathways.

Core Mechanisms of Action

This compound's primary mechanism of action is the irreversible inhibition of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1] This inhibition leads to a significant increase in the synaptic availability of monoamine neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), as well as trace amines.[1] TCP exhibits a slight preference for the MAO-B isoenzyme.[1]

In addition to its canonical role as an MAO inhibitor, this compound has been shown to inhibit lysine-specific demethylase 1 (LSD1), a histone demethylase involved in transcriptional regulation.[1][2] This action provides a tool to study the interplay between neurotransmission and epigenetic modulation in the central nervous system. At higher therapeutic doses, TCP may also act as a norepinephrine reuptake inhibitor.[1]

Quantitative Inhibition Data

The inhibitory activity of this compound against its primary targets has been quantified in numerous studies. The following table summarizes key IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values.

| Target | IC50 | Ki | Reference |

| MAO-A | 2.3 µM | 101.9 µM | [1][2] |

| MAO-B | 0.95 µM | 16 µM | [1][2] |

| LSD1 | 20.7 µM | 242.7 µM | [1][2] |

Signaling Pathways Modulated by this compound

This compound's influence extends beyond simple monoamine accumulation, impacting several intracellular signaling cascades critical for neuronal function, plasticity, and inflammation.

Monoamine Oxidase Inhibition and Neurotransmitter Signaling

The fundamental action of TCP is to block the degradation of monoamine neurotransmitters by MAO enzymes located on the outer mitochondrial membrane. This leads to an accumulation of serotonin, norepinephrine, and dopamine in the presynaptic terminal, resulting in increased vesicular release and enhanced signaling at their respective postsynaptic receptors.

LSD1 Inhibition and Epigenetic Regulation

This compound's ability to inhibit LSD1 provides a tool to investigate the role of histone methylation in neuronal gene expression. LSD1 typically removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4), a mark associated with active transcription. By inhibiting LSD1, TCP can lead to changes in chromatin structure and gene expression.

Modulation of Inflammatory Signaling in Glia

Recent research has highlighted the anti-inflammatory properties of this compound, particularly in microglia. In response to inflammatory stimuli like lipopolysaccharide (LPS), microglia activate signaling pathways that lead to the production of pro-inflammatory cytokines. TCP has been shown to suppress this response by modulating the TLR4/ERK/STAT3 and NF-κB signaling pathways.

References

- 1. Magnetic Resonance Imaging (MRI)-Guided Microdialysis Cannula Implantation in a Spontaneous High-Grade Glioma Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Target Effects of Tranylcypromine in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranylcypromine (B92988), a non-selective, irreversible monoamine oxidase (MAO) inhibitor, is a well-established therapeutic agent for major depressive disorder. Its primary mechanism of action involves the inhibition of both MAO-A and MAO-B, leading to increased synaptic concentrations of monoamine neurotransmitters such as serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576).[1][2][3] However, for researchers and drug development professionals, a comprehensive understanding of its off-target activities is crucial for interpreting experimental results, anticipating potential side effects, and exploring novel therapeutic applications. This technical guide provides an in-depth overview of the known off-target effects of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Off-Target Interactions of this compound

Beyond its intended inhibition of MAO-A and MAO-B, this compound interacts with a range of other proteins, influencing their function and downstream signaling. These off-target effects can be significant and warrant careful consideration in both preclinical and clinical research.

Inhibition of Cytochrome P450 (CYP) Enzymes

This compound has been demonstrated to inhibit several cytochrome P450 enzymes, which are critical for the metabolism of a vast array of xenobiotics, including many therapeutic drugs. This inhibition can lead to drug-drug interactions, altering the pharmacokinetic profiles of co-administered compounds.

Quantitative Data on CYP Inhibition by this compound

| Target Enzyme | Inhibition Constant (Ki) / IC50 | Inhibition Type |

| CYP2A6 | Ki: 0.08 µM | Competitive |

| CYP2C9 | Ki: 56 µM | Noncompetitive |

| CYP2C19 | Ki: 32 µM | Competitive |

| CYP2D6 | Ki: 367 µM | Competitive |

Data compiled from multiple sources.[4][5][6]

Experimental Protocol: In Vitro CYP Inhibition Assay

A standard method to determine the inhibitory potential of this compound on CYP enzymes involves in vitro assays using human liver microsomes or cDNA-expressed human CYP enzymes and probe substrates.[4][5][6]

Materials:

-

Human liver microsomes or recombinant human CYP enzymes (e.g., CYP2C19)

-

CYP-specific probe substrate (e.g., (S)-mephenytoin for CYP2C19)[4]

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., ticlopidine (B1205844) for CYP2C19)[4]

-

NADPH regenerating system

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)[4]

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Preparation: Prepare stock solutions of this compound, the probe substrate, and the positive control inhibitor in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, combine the enzyme source (microsomes or recombinant enzyme), potassium phosphate buffer, and varying concentrations of this compound or the control inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the probe substrate and the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction remains within the linear range of product formation.

-

Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite of the probe substrate.

-

Data Analysis: Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve. For determination of the inhibition constant (Ki), experiments are performed with multiple substrate and inhibitor concentrations.

Experimental Workflow for CYP Inhibition Assay

Caption: Workflow for a typical in vitro CYP450 inhibition assay.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

This compound is a known inhibitor of Lysine-Specific Demethylase 1 (LSD1), a histone demethylase that plays a crucial role in epigenetic regulation.[7] LSD1 is frequently overexpressed in various cancers, and its inhibition has emerged as a promising therapeutic strategy.[8]

Quantitative Data on LSD1 Inhibition by this compound

| Target Enzyme | IC50 |

| LSD1 | < 2 µM |

Data from Wikipedia.[7]

Signaling Pathways Affected by LSD1 Inhibition

LSD1 primarily demethylates histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. By inhibiting LSD1, this compound can lead to the reactivation of tumor suppressor genes. LSD1 has been shown to regulate several cancer-related signaling pathways, including:

-

Wnt/β-catenin pathway: LSD1 can activate this pathway, and its inhibition can lead to decreased cell proliferation.

-

PI3K/AKT pathway: LSD1 can influence this pathway, which is critical for cell survival and growth.

-

Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway: LSD1 can stabilize HIF-1α, promoting angiogenesis and metabolic adaptation in tumors. Inhibition of LSD1 can suppress these processes.[9]

LSD1 Signaling Pathway

Caption: Simplified signaling pathway of LSD1 inhibition by this compound.

Interaction with Neurotransmitter Transporters

At higher therapeutic doses, this compound exhibits effects on monoamine transporters, acting as a norepinephrine reuptake inhibitor and a weak dopamine releaser.[10] This activity is distinct from its MAO-inhibiting properties and contributes to its complex pharmacological profile.

Quantitative Data on Neurotransmitter Transporter Inhibition

Precise IC50 or Ki values for this compound's interaction with neurotransmitter transporters are not consistently reported in the literature, with most descriptions being qualitative. However, it is generally considered to be a weaker inhibitor of these transporters compared to its potent inhibition of MAO.

Experimental Protocol: Neurotransmitter Transporter Binding Assay

Radioligand binding assays are commonly used to determine the affinity of compounds for neurotransmitter transporters.

Materials:

-

Cell membranes prepared from cells expressing the transporter of interest (e.g., HEK293 cells expressing human NET)

-

Radioligand specific for the transporter (e.g., [3H]nisoxetine for NET)[11]

-

This compound (test compound)

-

Reference compound (e.g., desipramine (B1205290) for NET)[11]

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Scintillation cocktail

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target transporter and prepare a membrane fraction through differential centrifugation.

-

Binding Reaction: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known inhibitor).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by plotting the percent inhibition of specific binding against the log of the inhibitor concentration. The Ki value can then be calculated using the Cheng-Prusoff equation.

Modulation of Dopamine D2 Receptors

Studies have indicated that this compound can modulate dopamine D2 receptors. Chronic administration has been shown to decrease the number of D2 receptors in certain brain regions.[12] This effect may contribute to its therapeutic actions and side effect profile.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors that, upon activation by dopamine, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Changes in D2 receptor number or sensitivity can have significant effects on downstream signaling cascades involved in mood, motivation, and motor control. The precise molecular consequences of this compound-induced D2 receptor downregulation are complex and likely involve adaptive changes in these signaling pathways.

Dopamine D2 Receptor Signaling Pathway

Caption: Effect of chronic this compound on the dopamine D2 receptor signaling pathway.

Conclusion

This compound's pharmacological profile extends beyond its well-established role as a monoamine oxidase inhibitor. Its off-target interactions with CYP enzymes, LSD1, neurotransmitter transporters, and dopamine D2 receptors are of significant interest to the research and drug development community. A thorough understanding of these effects, supported by quantitative data and detailed experimental methodologies, is essential for the accurate interpretation of research findings and the rational design of future studies. The information presented in this guide serves as a comprehensive resource for scientists working with this multifaceted compound.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. benchchem.com [benchchem.com]

- 5. Inhibitory effects of the monoamine oxidase inhibitor this compound on the cytochrome P450 enzymes CYP2C19, CYP2C9, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory Effects of the Monoamine Oxidase Inhibitor this compound on the Cytochrome P450 Enzymes CYP2C19, CYP2C9, and CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Location of the antidepressant binding site in the serotonin transporter: importance of Ser-438 in recognition of citalopram and tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xenotech.com [xenotech.com]

- 10. Effect of antidepressant drugs on dopamine D1 and D2 receptor expression and dopamine release in the nucleus accumbens of the rat. — Department of Pharmacology [pharm.ox.ac.uk]

- 11. benchchem.com [benchchem.com]

- 12. Dopamine D2 receptors: a potential pharmacological target for nomifensine and this compound but not other antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

Tranylcypromine Derivatives: A Deep Dive into Their Biological Activity and Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tranylcypromine (B92988) (TCP), a well-established monoamine oxidase (MAO) inhibitor, has emerged as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, with a primary focus on their roles as inhibitors of Lysine-Specific Demethylase 1 (LSD1) and their evolving structure-activity relationships (SAR). This document details the quantitative inhibitory activities of a range of TCP derivatives against LSD1, MAO-A, and MAO-B, presenting the data in structured tables for comparative analysis. Furthermore, it outlines the key experimental protocols for assessing the biological activity of these compounds, including enzyme inhibition assays and cellular target engagement verification. Visual diagrams of pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the underlying mechanisms and methodologies. This guide is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the exploration and optimization of this compound-based therapeutics.

Introduction: The Expanding Therapeutic Landscape of this compound Derivatives

This compound, clinically used as an antidepressant, functions by irreversibly inhibiting monoamine oxidases A and B (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[1] Its unique chemical structure, featuring a cyclopropylamine (B47189) moiety, has proven to be a fertile starting point for the design of inhibitors targeting other enzymes with similar structural folds.[2]

A significant breakthrough in this area was the discovery that this compound and its derivatives can inhibit Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[3] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine (B10760008) 4 and 9 (H3K4 and H3K9).[4] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML), making it a compelling target for anticancer drug development.[5][6]

The structural similarity between the catalytic domains of MAOs and LSD1 provides a molecular basis for the dual activity of many this compound derivatives.[2] This has spurred extensive research efforts to develop TCP analogs with enhanced potency and selectivity for LSD1 over MAOs, aiming to minimize the side effects associated with MAO inhibition while maximizing the therapeutic benefits of LSD1 inhibition.[4][6] This guide will explore the biological activities of these derivatives, delving into their structure-activity relationships and the experimental methodologies used to characterize them.

Quantitative Biological Activity of this compound Derivatives

The biological activity of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) against their target enzymes. The following tables summarize the in vitro inhibitory activities of a selection of this compound and its derivatives against human MAO-A, MAO-B, and LSD1.

Table 1: Inhibitory Activity of this compound and Key Derivatives against MAO-A, MAO-B, and LSD1

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | LSD1 IC50 (µM) | Reference |

| This compound (TCP) | 2.3 | 0.95 | >200 | [7] |

| GSK-LSD1 | >1000 | >1000 | 0.016 | [8] |

| Lsd1-IN-22 | Not Reported | Not Reported | 0.098 (Ki) | [8] |

Table 2: Inhibitory Activity of N-Substituted this compound Derivatives against LSD1

| Compound | LSD1 IC50 (µM) | Reference |

| 14 | 0.15 ± 0.02 | [9] |

| 15 | 0.12 ± 0.02 | [9] |

| 16 | 0.07 ± 0.02 | [9] |

| 17 | 0.15 ± 0.02 | [9] |

| 18 | 0.13 ± 0.02 | [9] |

| 19 | 0.02 ± 0.001 | [9] |

| 20 | 4.02 ± 0.41 | [9] |

| 21 | >100 | [9] |

Note: The specific structures of compounds 14-21 can be found in the cited reference.[9]

Structure-Activity Relationship (SAR) of this compound Derivatives

The development of potent and selective LSD1 inhibitors has been guided by systematic modifications of the this compound scaffold. Key SAR insights have emerged from these studies:

-

Substitution on the Phenyl Ring: Introduction of substituents on the phenyl ring of TCP has been a successful strategy to enhance LSD1 inhibitory activity and selectivity. For instance, the addition of a sulfonamide group can significantly increase the targeting capacity against LSD1.[5]

-

Modification of the Cyclopropylamine Moiety: N-substitution on the cyclopropylamine is a critical determinant of activity. Many potent LSD1 inhibitors feature elaborate substituents at this position, which can occupy a large hydrophobic pocket in the LSD1 active site.[4][6] These modifications are often designed to increase interactions with the enzyme and improve selectivity over the smaller active sites of MAOs.

-

Stereochemistry: The stereochemistry of the cyclopropyl (B3062369) ring is crucial for biological activity. The trans-isomers of 2-phenylcyclopropylamine derivatives are generally more potent inhibitors of both MAOs and LSD1 compared to their cis-counterparts.

The overarching goal of SAR studies in this field is to design molecules that fit optimally into the larger catalytic cleft of LSD1 while being sterically hindered from binding effectively to the more compact active sites of MAO-A and MAO-B.[6]

Experimental Protocols

The characterization of this compound derivatives requires robust and reproducible experimental protocols. This section details the methodologies for key in vitro and cellular assays.

Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay measures the activity of MAO-A and MAO-B by detecting the product of kynuramine (B1673886) deamination.[8]

-

Objective: To determine the potency (IC50) of a compound in inhibiting MAO-A and MAO-B.

-

Principle: The deamination of kynuramine by MAO produces an aldehyde intermediate that spontaneously cyclizes to form 4-hydroxyquinoline (B1666331), a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[8]

-

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine dihydrobromide (substrate)

-

Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

-

Test compounds at various concentrations

-

96-well or 384-well microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Pre-incubate the MAO-A or MAO-B enzyme with different concentrations of the test inhibitor in the assay buffer.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Measure the fluorescence of 4-hydroxyquinoline at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.[8]

-

Calculate the percentage of inhibition relative to a control reaction without any inhibitor.

-

Determine IC50 values by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]

-

Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay

A common method for measuring LSD1 activity is the Homogeneous Time-Resolved Fluorescence (HTRF) assay, which quantifies the demethylation of a biotinylated histone H3 peptide.[8]

-

Objective: To determine the potency (IC50) of a compound in inhibiting LSD1.

-

Principle: This assay measures the enzymatic activity of LSD1 on a biotinylated H3K4me1 peptide substrate. The demethylated product is detected using a specific antibody labeled with a fluorescent probe.

-

Reagents and Materials:

-

Recombinant human LSD1 enzyme (often in complex with CoREST)

-

Biotinylated histone H3K4me1 peptide substrate

-

Flavin adenine dinucleotide (FAD)

-

Europium cryptate-labeled anti-demethylated H3K4 antibody

-

XL665-labeled streptavidin

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.02% Triton X-100)

-

Test compounds at various concentrations

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

-

-

Procedure:

-

Pre-incubate a solution of the LSD1 enzyme with varying concentrations of the inhibitor in the assay buffer on ice.[8]

-

Initiate the enzymatic reaction by adding the biotinylated H3K4me1 peptide substrate and FAD.

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).[8]

-

Stop the reaction and add the detection reagents (europium cryptate-labeled antibody and XL665-labeled streptavidin).

-

Incubate to allow for antibody binding.

-

Measure the HTRF signal (emission at 665 nm and 620 nm).

-

The ratio of the emission at 665 nm to that at 620 nm is proportional to the amount of demethylated product.[8]

-

Determine IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement of a compound in a cellular environment.[10][11]

-

Objective: To confirm that a compound binds to its intended target protein within intact cells.

-

Principle: Ligand binding often stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells to various temperatures. A shift in the melting curve of the target protein in the presence of a compound indicates direct binding.[12]

-

Reagents and Materials:

-

Cultured cells expressing the target protein

-

Test compound and vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Protease inhibitors

-

Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

-

Centrifuge

-

Protein quantification method (e.g., Western blot, ELISA)

-

-

Procedure:

-

Treat cultured cells with the test compound or vehicle control and incubate to allow for compound uptake.

-

Heat aliquots of the cell suspension to a range of temperatures in a thermal cycler.

-

Lyse the cells and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.

-

Quantify the amount of the soluble target protein in the supernatant for each temperature point using a specific detection method.

-

Plot the amount of soluble protein as a function of temperature to generate melting curves for both vehicle- and compound-treated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

-

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key concepts.

Simplified Signaling Pathway of LSD1 Inhibition

References

- 1. Publications — CETSA [cetsa.org]

- 2. Biochemical, structural, and biological evaluation of this compound derivatives as inhibitors of histone demethylases LSD1 and LSD2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Irreversible LSD1 Inhibitors: Application of this compound and Its Derivatives in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New this compound derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, MAO inhibitor (CAS 13492-01-8) | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Enantioselective Synthesis of Tranylcypromine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tranylcypromine (B92988), a clinically significant monoamine oxidase (MAO) inhibitor, and its analogues have garnered substantial interest as therapeutic agents, particularly as inhibitors of lysine-specific demethylase 1 (LSD1), a key target in oncology. The stereochemistry of these 2-phenylcyclopropylamine scaffolds is crucial for their biological activity, necessitating precise control over their synthesis. This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of this compound analogues, focusing on the key strategic steps of asymmetric cyclopropanation and subsequent functional group manipulations. Detailed experimental protocols for benchmark reactions are provided, and quantitative data from representative syntheses are summarized for comparative analysis. Visualizations of the synthetic workflow and key catalytic cycles are included to facilitate a deeper understanding of the underlying principles.

Introduction

This compound, chemically known as (±)-trans-2-phenylcyclopropylamine, is a small molecule with a rich history in pharmacology. Initially developed as an antidepressant, its structural motif has proven to be a valuable scaffold for targeting other enzymes, most notably lysine-specific demethylase 1 (LSD1). The therapeutic potential of this compound analogues as targeted epigenetic modulators in cancer therapy has spurred significant research into efficient and stereoselective synthetic routes. The biological activity of these compounds is highly dependent on their absolute stereochemistry, making enantioselective synthesis a critical aspect of their development.

This guide focuses on the principal and most effective strategy for accessing enantiomerically pure this compound analogues: a sequence involving asymmetric cyclopropanation of a substituted styrene (B11656), followed by conversion of a carboxylic acid precursor to the primary amine.

Core Synthetic Strategy

The most widely adopted and versatile enantioselective route to this compound analogues can be dissected into three key stages:

-

Asymmetric Cyclopropanation: The stereocenter-defining step where a substituted styrene undergoes a cyclopropanation reaction with a diazoacetate in the presence of a chiral catalyst. This reaction establishes the relative and absolute stereochemistry of the cyclopropane (B1198618) ring.

-

Ester Hydrolysis: The resulting cyclopropanecarboxylic acid ester is hydrolyzed to the corresponding carboxylic acid.

-

Curtius Rearrangement: The carboxylic acid is converted to the primary amine via a Curtius rearrangement, a reliable method that proceeds with retention of stereochemistry.

This overarching strategy is depicted in the following workflow diagram:

Asymmetric Cyclopropanation

The cornerstone of the enantioselective synthesis of this compound analogues is the catalytic asymmetric cyclopropanation of styrenes. Both rhodium and copper-based catalytic systems have been effectively employed for this transformation.

Rhodium-Catalyzed Cyclopropanation

Chiral dirhodium(II) carboxylate complexes are highly effective catalysts for the decomposition of diazo compounds and subsequent enantioselective cyclopropanation. The choice of the chiral ligand on the rhodium catalyst is critical for achieving high enantioselectivity.

A representative catalytic cycle for a rhodium-catalyzed cyclopropanation is illustrated below:

Copper-Catalyzed Cyclopropanation

Copper complexes with chiral ligands, often bis(oxazoline) (BOX) or phosphine-based ligands, are also powerful catalysts for enantioselective cyclopropanation reactions. These systems can offer complementary reactivity and selectivity to their rhodium counterparts.

Experimental Protocols

The following protocols are based on established methodologies for the enantioselective synthesis of this compound analogues.

General Procedure for Asymmetric Cyclopropanation of Styrenes with tert-Butyl Diazoacetate

Materials:

-

Substituted styrene (1.0 equiv)

-

Chiral dirhodium(II) catalyst (e.g., Rh₂(S-PTAD)₄, 0.1-1 mol%)

-

tert-Butyl diazoacetate (1.1-1.5 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

To a solution of the substituted styrene and the chiral rhodium(II) catalyst in anhydrous DCM at room temperature under an inert atmosphere (e.g., nitrogen or argon), a solution of tert-butyl diazoacetate in anhydrous DCM is added dropwise over a period of 4-8 hours using a syringe pump.

-

The reaction mixture is stirred at room temperature until the diazo compound is completely consumed (monitored by TLC, typically 12-24 hours).

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired trans-cyclopropanecarboxylic acid tert-butyl ester as a single diastereomer.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

General Procedure for Hydrolysis of tert-Butyl Cyclopropanecarboxylate

Materials:

-

trans-2-Arylcyclopropanecarboxylic acid tert-butyl ester (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10-20 equiv)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

The cyclopropanecarboxylic acid tert-butyl ester is dissolved in anhydrous DCM.

-

Trifluoroacetic acid is added, and the reaction mixture is stirred at room temperature for 2-4 hours.

-

The solvent and excess TFA are removed under reduced pressure.

-

The crude carboxylic acid is typically used in the next step without further purification.

General Procedure for Curtius Rearrangement

Materials:

-

trans-2-Arylcyclopropanecarboxylic acid (1.0 equiv)

-

Diphenylphosphoryl azide (B81097) (DPPA) (1.1-1.2 equiv)

-

Triethylamine (B128534) (Et₃N) (1.1-1.2 equiv)

-

Anhydrous toluene (B28343)

-

Benzyl alcohol (for Boc protection, use tert-butanol)

-

Hydrochloric acid (for final amine salt formation)

Procedure:

-

To a solution of the carboxylic acid in anhydrous toluene are added triethylamine and diphenylphosphoryl azide.

-

The mixture is stirred at room temperature for 30 minutes.

-

Benzyl alcohol is added, and the reaction mixture is heated to 80-90 °C for 12-16 hours.

-

The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography to yield the Cbz-protected amine.

-

For deprotection, the Cbz-protected amine is subjected to standard hydrogenolysis conditions (e.g., H₂, Pd/C in methanol).

-

The resulting free amine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or methanol.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of various this compound analogues, highlighting the yields and enantioselectivities achieved in the key cyclopropanation step.

| Analogue (Substitution on Phenyl Ring) | Catalyst | Yield (%) of Cyclopropanation | Enantiomeric Excess (ee, %) of trans-isomer |

| Unsubstituted | Rh₂(S-DOSP)₄ | 85 | 98 |

| 4-Bromo | Rh₂(S-PTAD)₄ | 78 | 96 |

| 3-Bromo | Rh₂(S-PTAD)₄ | 81 | 97 |

| 2-Bromo | Rh₂(S-PTAD)₄ | 75 | 95 |

| 4-Methoxy | Rh₂(S-DOSP)₄ | 88 | >99 |

| 4-Trifluoromethyl | Rh₂(S-PTAD)₄ | 72 | 94 |

Data is representative and compiled from various literature sources. Actual results may vary depending on specific reaction conditions.

Conclusion

The enantioselective synthesis of this compound analogues is a well-established field with robust and reliable methodologies. The key to accessing these valuable compounds lies in the highly stereoselective asymmetric cyclopropanation of styrenes, for which both rhodium and copper catalysts have demonstrated excellent efficacy. Subsequent hydrolysis and Curtius rearrangement provide a straightforward route to the desired enantiopure primary amines. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the discovery and development of novel therapeutics based on the this compound scaffold. Further optimization of catalysts and reaction conditions continues to be an active area of research, promising even more efficient and versatile synthetic routes in the future.

The Structural Albatross: An In-depth Technical Guide to the Structure-Activity Relationship of Tranylcypromine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Tranylcypromine (B92988) (TCP), a well-known monoamine oxidase (MAO) inhibitor, has emerged as a privileged scaffold in drug discovery, particularly in the development of potent inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent demethylase that plays a critical role in carcinogenesis through the demethylation of histone and non-histone proteins, making it a compelling target for anticancer therapies.[1][2] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their inhibitory activities against LSD1 and MAOs, and their resulting anticancer and antidepressant effects. Detailed experimental methodologies and visual representations of key biological pathways are included to facilitate further research and development in this promising area.

Core Concepts: The Dual Nature of this compound's Progeny

The therapeutic potential of this compound derivatives lies in their ability to inhibit two key enzyme families:

-

Lysine-Specific Demethylase 1 (LSD1/KDM1A): Overexpressed in a multitude of cancers, LSD1 removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression of tumor suppressor genes and activation of oncogenic pathways.[2] Inhibition of LSD1 can suppress cancer cell proliferation, invasion, and migration.[1]

-

Monoamine Oxidases (MAO-A and MAO-B): These enzymes are crucial for the metabolism of monoamine neurotransmitters such as serotonin (B10506), norepinephrine, and dopamine.[3] Inhibition of MAOs increases the levels of these neurotransmitters in the brain, forming the basis of their antidepressant effects.[4] While MAO-A primarily metabolizes serotonin and norepinephrine, MAO-B is more specific for dopamine.[4]

The challenge in designing TCP-based therapeutics often lies in achieving selectivity. For anticancer applications, potent LSD1 inhibition with minimal off-target effects on MAOs is desirable to avoid neurological side effects. Conversely, for antidepressant applications, specific modulation of MAO activity is the primary goal.

Structure-Activity Relationship (SAR) of this compound Derivatives

Systematic modifications of the this compound scaffold have yielded a wealth of SAR data, providing a roadmap for the rational design of potent and selective inhibitors. The core structure consists of a phenylcyclopropylamine moiety, with key modification points being the phenyl ring and the amino group.

Modifications on the Phenyl Ring

Substitutions on the phenyl ring, particularly at the C4 position, have been extensively explored to enhance LSD1 inhibitory potency and selectivity.

-

Introduction of Large, Hindered Substituents: A key strategy to improve LSD1 affinity is to introduce bulky groups at the C4 position of the phenyl ring. This allows the molecule to fill a large catalytic cleft present in the LSD1 active site.[2]

-

Aroyl- and Arylacetylamino Groups: Derivatives bearing these moieties have demonstrated low nanomolar IC50 values against LSD1.[2]

-

Sulfonamide Group: The introduction of a sulfonamide group on the benzene (B151609) ring has been shown to significantly increase the targeting capacity against LSD1.[5]

-

Double-Substituted Benzamides: These derivatives have also exhibited potent LSD1 inhibition, with some compounds showing submicromolar cell growth inhibition in leukemia cell lines.[2]

N-Substitutions on the Amino Group

Modifications at the amino group of the cyclopropylamine (B47189) are critical for modulating selectivity between LSD1 and MAOs.

-

N-Alkylation and N-Acylation: N-substituted TCP derivatives are generally potent LSD1 inhibitors.[6]

-

Polar, Non-Basic Functions: The introduction of polar, non-basic groups in the N-substituent can significantly improve selectivity for LSD1 over MAOs. This is a crucial strategy for developing anticancer agents with a better safety profile.[6]

-

Lipophilicity: The lipophilicity of the N-substituent can influence the anti-proliferative activity of the compounds, likely by affecting cell permeability.[5]

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against LSD1, MAO-A, and MAO-B. This data highlights the impact of specific structural modifications on potency and selectivity.

| Compound | R Group (Phenyl Ring Position) | LSD1 IC50 (nM) | MAO-A Inhibition (%) @ 100 µM | MAO-B Inhibition (%) @ 100 µM | Reference |

| Series 1 | [2] | ||||

| 1a | H | 180 ± 20 | >95 | 55 ± 5 | [2] |

| 1e | 4-Biphenyl | 15 ± 2 | No inhibition | No inhibition | [2] |

| Series 3 | [2] | ||||

| 3a | 2,4-dichloro-benzamide | 12 ± 1 | 25 ± 3 | No inhibition | [2] |

| 3d | 4-trifluoromethyl-benzamide | 25 ± 3 | 10 ± 2 | No inhibition | [2] |

| 3g | 4-methoxy-benzamide | 30 ± 4 | 15 ± 2 | No inhibition | [2] |

| MC2580 | 4-(benzoylamino) | 190 ± 20 | 98 ± 1 | 45 ± 4 | [5] |

| MC2652 (1a) | 4-(4-phenylbenzoylamino) | 350 ± 40 | 20 ± 2 | 10 ± 1 | [5] |

Table 1: In vitro inhibitory activity of selected this compound derivatives against LSD1 and MAOs.

| Compound | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Series 3 | [2] | ||

| 3a | MV4-11 | 0.8 ± 0.1 | [2] |

| 3a | NB4 | 1.2 ± 0.2 | [2] |

| 3c | MV4-11 | 2.5 ± 0.3 | [2] |

| 3c | NB4 | 0.9 ± 0.1 | [2] |

| MC2652 (1a) | LNCaP | 1.5 ± 0.2 | [5] |

Table 2: Antiproliferative activity of selected this compound derivatives in cancer cell lines.

Key Signaling and Metabolic Pathways

Understanding the biological pathways modulated by this compound derivatives is essential for elucidating their mechanisms of action and predicting their therapeutic effects and potential side effects.

LSD1 Signaling in Cancer

LSD1 is a key regulator of multiple signaling pathways implicated in cancer progression. Its inhibition by this compound derivatives can lead to the reactivation of tumor suppressor genes and the downregulation of oncogenes.

MAO Metabolic Pathways

MAO-A and MAO-B play distinct but overlapping roles in the metabolism of monoamine neurotransmitters. Understanding their substrate specificities is crucial for designing selective inhibitors for the treatment of depression and neurodegenerative diseases.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the activity of this compound derivatives.

LSD1 Inhibition Assay (Horseradish Peroxidase-Coupled)

This continuous, absorbance-based assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1 demethylation reaction.

Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me2 peptide) produces H₂O₂. Horseradish peroxidase (HRP) then uses H₂O₂ to oxidize a chromogenic substrate (e.g., Amplex Red), resulting in a detectable color change.[7]

Materials:

-

Recombinant human LSD1 enzyme

-

H3K4me1/2 peptide substrate

-

Test compounds (this compound derivatives)

-

Horseradish Peroxidase (HRP)

-

Amplex Red (or other suitable HRP substrate)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

384-well clear assay plates

-

Absorbance plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of test compounds in DMSO.

-

Reagent Preparation:

-

Prepare a 2X solution of LSD1 enzyme in assay buffer.

-

Prepare a 2X solution of the H3K4 substrate in assay buffer.

-

Prepare a detection master mix containing HRP and Amplex Red in assay buffer.

-

-

Assay Procedure:

-

Dispense 50 nL of each compound concentration (or DMSO for controls) into the wells of a 384-well plate.

-

Add 5 µL of the 2X LSD1 enzyme solution to each well and incubate for 15-30 minutes at room temperature.

-

Initiate the demethylase reaction by adding 5 µL of the 2X peptide substrate solution to each well.

-

Incubate the reaction for 60-90 minutes at room temperature.

-

Add 10 µL of the detection master mix to each well.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red).

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.

MAO Inhibition Assay (MAO-Glo™ Assay)

The MAO-Glo™ Assay is a homogeneous, luminescent method for measuring monoamine oxidase activity.